molecular formula C6H8ClN3O2 B1399081 (4-Nitropyridin-2-yl)methanamine hydrochloride CAS No. 1126854-42-9

(4-Nitropyridin-2-yl)methanamine hydrochloride

Cat. No. B1399081
M. Wt: 189.6 g/mol
InChI Key: MKZDZFHRYZKVOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(4-Nitropyridin-2-yl)methanamine hydrochloride” is a chemical compound with the molecular formula C6H8ClN3O2 . It is not intended for human or veterinary use and is used for research purposes.


Molecular Structure Analysis

The molecular structure of “(4-Nitropyridin-2-yl)methanamine hydrochloride” consists of 6 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, 3 nitrogen atoms, and 2 oxygen atoms . The molecular weight is 189.6 g/mol.

Scientific Research Applications

Reactivity Studies in Organometallic Chemistry

(Bheemaraju et al., 2012) investigated the reactivity of dinucleating bis(iminopyridine) ligands, which are closely related to (4-Nitropyridin-2-yl)methanamine hydrochloride, in forming dinuclear nickel complexes. This study provides insight into the reactivity of similar compounds in organometallic chemistry.

Synthesis of Novel Compounds

A novel synthesis method for derivatives of benzofuran-2-yl-methanamine and indol-2-yl-methanamine, which are structurally related to (4-Nitropyridin-2-yl)methanamine hydrochloride, was reported by (Schlosser et al., 2015). This study highlights the versatility in synthesizing structurally similar compounds.

Development of Bimetallic Platforms

(Bheemaraju et al., 2013) focused on developing bimetallic platforms using bis(iminopyridine) ligands, akin to (4-Nitropyridin-2-yl)methanamine hydrochloride, for the activation of heteroallenes. This research has potential applications in catalysis and material science.

Synthesis of Potential Anticancer Agents

The synthesis and evaluation of potential anticancer agents using derivatives of (4-Nitropyridin-2-yl)methanamine hydrochloride were explored by (Temple et al., 1983). This study demonstrates the potential biomedical applications of compounds structurally similar to (4-Nitropyridin-2-yl)methanamine hydrochloride.

Ligand Exchange and Spin State Equilibria

The study of ligand exchange and spin state equilibria in Fe(II) complexes using ligands related to (4-Nitropyridin-2-yl)methanamine hydrochloride was conducted by (Draksharapu et al., 2012). This research is relevant in understanding the coordination chemistry of such compounds.

Photochemical Reduction Studies

The photochemical reduction of 4-nitropyridine, closely related to (4-Nitropyridin-2-yl)methanamine hydrochloride, was studied in (Hashimoto et al., 1971). This research provides insights into the photochemical properties of nitropyridine derivatives.

properties

IUPAC Name

(4-nitropyridin-2-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2.ClH/c7-4-5-3-6(9(10)11)1-2-8-5;/h1-3H,4,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKZDZFHRYZKVOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1[N+](=O)[O-])CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50733775
Record name 1-(4-Nitropyridin-2-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50733775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Nitropyridin-2-yl)methanamine hydrochloride

CAS RN

1245648-07-0, 1126854-42-9
Record name 2-Pyridinemethanamine, 4-nitro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1245648-07-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Nitropyridin-2-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50733775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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